molecular formula C20H28N2O2 B6044935 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol

2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol

Número de catálogo B6044935
Peso molecular: 328.4 g/mol
Clave InChI: PVDKECYTVXMNLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol, also known as BFE, is a new drug that has gained significant attention in the scientific research community. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. BFE is a promising candidate for the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.

Mecanismo De Acción

2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic-like effects. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has a high affinity for the 5-HT1A receptor and exhibits partial agonist activity, which means that it can activate the receptor but not to the same extent as the endogenous ligand serotonin.
Biochemical and Physiological Effects:
2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to increase the release of serotonin in the prefrontal cortex and hippocampus, which are brain regions involved in the regulation of mood, anxiety, and cognition. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. BDNF has been implicated in the pathophysiology of depression and anxiety disorders, and its upregulation by 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol may contribute to its therapeutic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has several advantages for lab experiments. It is a selective agonist of the 5-HT1A receptor, which means that it can be used to study the specific effects of this receptor in neuropsychiatric disorders. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.

Direcciones Futuras

There are several future directions for the study of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol. First, more preclinical studies are needed to elucidate its mechanism of action and its effects on other neurotransmitter systems, such as dopamine and norepinephrine. Second, clinical trials are needed to evaluate the safety and efficacy of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol in humans, particularly in patients with neuropsychiatric disorders. Third, the development of more potent and selective agonists of the 5-HT1A receptor may lead to the discovery of new drugs with improved therapeutic profiles. Finally, the use of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol in combination with other drugs, such as antidepressants or antipsychotics, may lead to synergistic effects and improved treatment outcomes.

Métodos De Síntesis

The synthesis of 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol involves several steps, starting from the reaction of benzofuran-2-carboxaldehyde with cyclopentylmagnesium bromide to produce 4-(1-benzofuran-2-ylmethyl)-1-cyclopentanol. The latter is then converted to the corresponding mesylate, which is reacted with piperazine to obtain 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol. The yield of the final product is around 50%, and the purity can be improved by recrystallization.

Aplicaciones Científicas De Investigación

2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has been extensively studied in preclinical models of neuropsychiatric disorders. It has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol also exhibits antipsychotic-like effects in animal models of schizophrenia, suggesting its potential utility in the treatment of this disorder. Moreover, 2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol has been shown to enhance the effects of other antidepressant drugs, such as fluoxetine, in preclinical models.

Propiedades

IUPAC Name

2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-12-9-18-14-21(10-11-22(18)17-6-2-3-7-17)15-19-13-16-5-1-4-8-20(16)24-19/h1,4-5,8,13,17-18,23H,2-3,6-7,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDKECYTVXMNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.